Epeleuton

Beschreibung

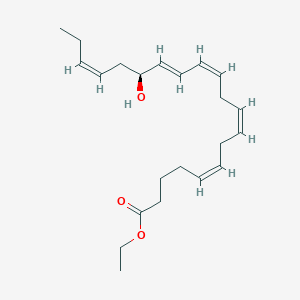

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

1667760-39-5 |

|---|---|

Molekularformel |

C22H34O3 |

Molekulargewicht |

346.5 g/mol |

IUPAC-Name |

ethyl (5Z,8Z,11Z,13E,15S,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoate |

InChI |

InChI=1S/C22H34O3/c1-3-5-15-18-21(23)19-16-13-11-9-7-6-8-10-12-14-17-20-22(24)25-4-2/h5-7,10-13,15-16,19,21,23H,3-4,8-9,14,17-18,20H2,1-2H3/b7-6-,12-10-,13-11-,15-5-,19-16+/t21-/m0/s1 |

InChI-Schlüssel |

DJYKWMOPVZGTRJ-PILRRHKESA-N |

SMILES |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)OCC)O |

Isomerische SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)OCC)O |

Kanonische SMILES |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)OCC)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Epeleuton; |

Herkunft des Produkts |

United States |

Discovery and Preclinical Development of Epeleuton

Historical Context of Its Emergence as a Novel Chemical Entity

The development of epeleuton is rooted in the extensive research demonstrating the cardiovascular benefits of high-dose EPA. nih.gov Clinical trials with EPA's ethyl ester, icosapent ethyl, showed significant reductions in major adverse cardiovascular events, suggesting that the therapeutic actions were specific to the EPA axis, rather than just triglyceride reduction. nih.gov This spurred interest in developing new chemical entities that could offer more potent or targeted effects.

This compound, previously known as DS102, was developed as a second-generation synthetic n-3 fatty acid. biospace.comfirstwordpharma.com It is classified as a new chemical entity, distinct from naturally occurring omega-3 fatty acids, with the potential for additional therapeutic effects. afimmune.comfirstwordpharma.com The development has been spearheaded by Afimmune, a clinical-stage drug discovery company, which has advanced this compound through various preclinical and clinical phases for several conditions, including Sickle Cell Disease (SCD), for which it has received orphan drug designation from the U.S. Food and Drug Administration (FDA). patsnap.comafimmune.compharmaceutical-technology.comafimmune.com

Derivation from Eicosapentaenoic Acid (EPA) and Related Metabolites

This compound is a synthetic derivative of eicosapentaenoic acid (EPA), an omega-3 fatty acid. patsnap.comnih.gov Chemically, it is the ethyl ester of 15-hydroxy eicosapentaenoic acid (15(S)-HEPE). haematologica.orgafimmune.com This structure makes it a downstream metabolite of EPA, positioning it further along the biological pathway where therapeutic effects are initiated. haematologica.org

The active moiety of this compound is 15(S)-HEPE, an oxylipin that is endogenously produced in the body from EPA. haematologica.orgnih.gov 15(S)-HEPE is a downstream product of the 15-lipoxygenase (15-LOX) metabolism of EPA. haematologica.orgafimmune.com This endogenous metabolite is naturally produced by cells such as hypoxic vascular endothelial cells. haematologica.org Nonclinical studies have associated 15(S)-HEPE with potent anti-inflammatory and antiproliferative effects, even at low concentrations. nih.govafimmune.com It can be further transformed in the body to produce other pro-resolving mediators like lipoxins A5 and B5, which play a role in actively resolving inflammation. haematologica.org

Strategic Design and Optimization in Drug Discovery Initiatives

The design of this compound represents a strategic effort to create a more potent and targeted therapeutic compared to its parent compound, EPA. patsnap.comhaematologica.org By utilizing a downstream, purified active metabolite, the design aims for a molecule that is more rapidly and potently bioactive. haematologica.org This approach is intended to optimize the therapeutic benefits while potentially minimizing side effects. patsnap.com

The strategic focus has been on developing a single agent that can simultaneously target multiple cardiometabolic risk factors. biospace.comfirstwordpharma.com Preclinical and early clinical studies have explored its potential to not only lower triglycerides but also to improve glycemic control and reduce inflammation. nih.govsemanticscholar.org In the context of Sickle Cell Disease, this compound was designed to have a unique dual mechanism of action, targeting both the inflammation of blood vessels and the health of red blood cells—two key aspects of the disease. afimmune.comafimmune.com This multimodal approach is a key feature of its optimization in drug discovery initiatives. afimmune.comnih.gov

Preclinical research in animal models has provided supporting evidence for these strategic goals. For instance, in a mouse model of sickle cell disease, this compound demonstrated the ability to reprogram the lipidomic profile in target organs toward a pro-resolving pattern, protecting against inflammatory responses and reducing red blood cell sickling. nih.govnih.gov In a mouse model of atherosclerosis, this compound treatment led to significant, dose-dependent decreases in total aortic plaque area. firstwordpharma.com

Molecular and Cellular Mechanisms of Action of Epeleuton

Interactions with Key Receptors and Enzymes

Epeleuton's biological activities are mediated through its direct and indirect interactions with specific nuclear receptors and enzymes that are central to cellular signaling. These interactions allow it to modulate gene expression and enzymatic pathways, leading to a reduction in inflammation and an improvement in metabolic parameters. patsnap.com

A key aspect of this compound's mechanism involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs). patsnap.com PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of genes associated with lipid and glucose metabolism, energy homeostasis, and inflammatory processes. medicaljournals.semdpi.comsmw.ch Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as PPAR-responsive elements (PPREs), thereby modulating the transcription of their target genes. medicaljournals.sesmw.ch this compound has been found to activate both PPAR-alpha and PPAR-gamma subtypes. patsnap.com

This compound modulates the activity of PPAR-alpha, a subtype highly expressed in tissues with robust fatty acid metabolism, such as the liver, heart, skeletal muscle, and kidneys. patsnap.commedicaljournals.semdpi.com PPAR-alpha is a master regulator of lipid catabolism, particularly hepatic fatty acid oxidation. mdpi.comwjgnet.com By activating PPAR-alpha, this compound enhances the breakdown of fatty acids, which contributes to its observed effects on lowering triglyceride levels. patsnap.com Furthermore, PPAR-alpha activation is known to exert anti-inflammatory effects by suppressing the signaling of pro-inflammatory transcription factors. mdpi.comnih.gov

This compound also activates PPAR-gamma. patsnap.com This receptor is most abundantly expressed in adipose tissue but is also found in other tissues like the large intestine and spleen. mdpi.comuniprot.org PPAR-gamma is a critical regulator of adipocyte differentiation, lipid storage, and glucose homeostasis. mdpi.commdpi.com Its activation is linked to improved insulin (B600854) sensitivity. patsnap.com Similar to PPAR-alpha, PPAR-gamma activation has anti-inflammatory properties, including the ability to inhibit the expression of inflammatory cytokines and suppress NF-κB signaling pathways. patsnap.commdpi.com

This compound significantly influences the eicosanoid pathway, a central signaling cascade in inflammation. Eicosanoids are bioactive lipid mediators derived from the oxidation of 20-carbon polyunsaturated fatty acids like arachidonic acid (AA) and EPA. dovepress.comstudysmarter.co.uk this compound's parent compound, EPA, can displace AA from cell membranes, leading to a shift in the profile of eicosanoids produced—away from pro-inflammatory AA-derived mediators and towards less inflammatory or pro-resolving mediators. jacc.org

A crucial component of this compound's anti-inflammatory action is its ability to inhibit the production of pro-inflammatory eicosanoids and cytokines. patsnap.comontosight.ai It has been identified as an inhibitor of 5-Lipoxygenase (5-LOX), an enzyme that catalyzes the production of leukotrienes, which are potent pro-inflammatory mediators. marketresearch.comresearchandmarkets.com

Furthermore, research has demonstrated that this compound prevents the activation of the nuclear factor-kappa B (NF-κB) pathway. patsnap.comnih.gov NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes. patsnap.com By inhibiting NF-κB, this compound leads to the downregulation of the NLRP3 inflammasome and reduces the expression of inflammatory mediators and vascular adhesion molecules. nih.govresearchgate.net

Table 1: Effect of this compound on Inflammatory and Vascular Activation Markers in a Mouse Model of Sickle Cell Disease

| Marker | Organ(s) Studied | Effect of this compound Treatment | Finding |

| NF-κB (p65 phosphorylation) | Lung, Kidney, Liver | Prevents hypoxia/reoxygenation-induced activation | Downregulation of a key inflammatory signaling pathway. nih.gov |

| NLRP3 Inflammasome | Lung, Kidney, Liver | Downregulation | Reduction in a key component of the inflammasome complex. nih.gov |

| VCAM-1 | Lung, Liver | Prevents hypoxia/reoxygenation-induced upregulation | Reduction in a marker of vascular endothelial activation. nih.gov |

This table summarizes findings from a preclinical study on a humanized mouse model of Sickle Cell Disease exposed to hypoxia/reoxygenation stress. nih.gov

This compound's active metabolite, 15(S)-HEPE, is an endogenous product of the 15-lipoxygenase (15-LOX) metabolic pathway acting on EPA. ahajournals.orgresearchgate.net The 15-LOX enzyme family is complex, contributing to the synthesis of both pro-inflammatory and pro-resolving lipid mediators. nih.gov While some products can stimulate inflammation, others, such as lipoxins and resolvins, are critical for the active resolution of inflammation. nih.gov

Studies in humanized mouse models of sickle cell disease, a condition characterized by decreased levels of 15-HEPE, have shown that administration of this compound significantly increases the concentration of 15-HEPE in target organs. nih.gov This repositions the lipid mediator profile towards a pro-resolving state, suggesting that this compound works, in part, by supplying a key anti-inflammatory and pro-resolving mediator that is deficient in certain disease states. nih.govresearchgate.net This mechanism promotes the resolution of inflammation rather than simply blocking its initial phases.

Table 2: Cardiometabolic Effects of this compound in Patients with Non-Alcoholic Fatty Liver Disease (NAFLD)

| Parameter | This compound 2 g/day (Median Change) | Placebo (Median Change) | p-value (vs. Placebo) |

| Triglycerides | -13.9% | +24.1% | 0.0001 |

| Non-HDL-C | -6.3% | +7.4% | 0.0002 |

| VLDL-C | -13.6% | +24.1% | 0.0001 |

This table presents data from a 16-week, randomized, double-blind, placebo-controlled trial in patients with NAFLD. ahajournals.org

Eicosanoid Pathway Modulation

Influence on 12-Lipoxygenase (12-LOX) in Cellular Systems

The lipoxygenase (LOX) family of enzymes plays a critical role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammation. researchandmarkets.com The 12-LOX enzyme, specifically, catalyzes the conversion of arachidonic acid into 12-hydroxyeicosatetraenoic acid (12-HETE), a proinflammatory eicosanoid. nih.gov Elevated levels of 12-HETE can increase the production of inflammatory cytokines and promote immune cell migration. nih.gov

Research conducted in a mouse model of sickle cell disease (SCD) has shown that treatment with this compound can influence this pathway. haematologica.org In the liver of these mice, this compound administration led to a significant reduction in the levels of 12-HETE. haematologica.org This finding suggests that this compound blunts the response of cells that contain 12-lipoxygenase, such as liver macrophages and platelets. haematologica.org By reducing the production of the proinflammatory mediator 12-HETE, this compound interferes with a key step in the inflammatory cascade. nih.govhaematologica.org

Intracellular Signaling Pathway Regulation

This compound exerts significant control over several critical intracellular signaling pathways that govern inflammation and cellular homeostasis.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a central regulator of the immune response to infection and stress. wikipedia.org When activated, NF-κB translocates to the nucleus and promotes the transcription of genes for proinflammatory cytokines, chemokines, and adhesion molecules. wikipedia.orgnih.gov Consequently, inhibiting the NF-κB pathway is a key therapeutic strategy for reducing inflammatory responses. nih.govpatsnap.com

This compound has been shown to effectively inhibit the activation of the NF-κB pathway. patsnap.comnih.gov In preclinical studies using a mouse model of sickle cell disease, this compound treatment prevented the hypoxia/reoxygenation-induced activation of NF-κB in organs such as the lung, kidney, and liver. nih.govresearchgate.netnih.govresearchgate.net This inhibition helps to reduce the production of downstream inflammatory mediators. patsnap.com

The most common and classically studied form of NF-κB is a heterodimer of the p50 and p65 (also known as RelA) subunits. wikipedia.org The translocation of the p65 subunit to the nucleus is a critical step in the activation of the canonical NF-κB pathway. wikipedia.orgfrontiersin.org

Studies have demonstrated that this compound's inhibitory effect on the NF-κB pathway includes the specific downregulation of the p65 subunit. nih.gov Immunoblot analyses in lung, kidney, and liver tissues from sickle cell disease mice showed that this compound treatment reduced the activation of NF-kB p65. nih.gov This prevention of p65 activation is a key mechanism by which this compound suppresses the transcription of NF-κB-controlled inflammatory genes. nih.govafimmune.com

Inflammasome Pathway Modulation

Inflammasomes are multiprotein complexes within the cytoplasm that are critical components of the innate immune system. They respond to cellular stress and pathogens by activating inflammatory caspases, leading to the maturation and secretion of proinflammatory cytokines like interleukin-1β (IL-1β) and IL-18. researchgate.net

| Pathway Component | Observed Effect | Affected Organs | Reference |

|---|---|---|---|

| NF-κB Activation | Inhibited/Prevented | Lung, Kidney, Liver | nih.govresearchgate.netnih.gov |

| NF-κB p65 Subunit | Downregulated | Lung, Kidney, Liver | nih.gov |

| NLRP3 Inflammasome | Downregulated | Lung, Kidney, Liver | nih.govunivr.it |

Redox Signaling Pathways Engagement

Redox signaling involves the use of reactive oxygen species (ROS) and other molecules to regulate cellular processes. mdpi.com While excessive ROS can cause oxidative damage, regulated redox signaling is crucial for normal cell function. Key pathways, such as the Nrf2 (Nuclear factor erythroid 2-related factor 2) system, protect cells against oxidative stress. mdpi.com

This compound has been found to engage with and modulate redox-related pathways. nih.gov In sickle cell disease mice subjected to hypoxia/reoxygenation stress, this compound treatment prevented the overactivation of the redox-related transcriptional factor Nrf2. nih.govafimmune.com This was associated with a marked reduction in liver protein oxidation and a corresponding downregulation of antioxidant enzymes that are regulated by Nrf2, such as heme-oxygenase-1 (HO-1). nih.govafimmune.com These findings indicate that this compound helps to prevent the overactivation of inflammatory and redox-related pathways during cellular stress. nih.gov

| Pathway/Molecule | Observed Effect | Associated Outcome | Reference |

|---|---|---|---|

| Nrf2 (Transcription Factor) | Prevents overactivation | Modulation of antioxidant response | nih.govafimmune.com |

| Protein Oxidation | Reduced | Decreased oxidative damage in the liver | nih.govafimmune.com |

| Heme-oxygenase-1 (HO-1) | Downregulated | Indicates reduced oxidative stress | afimmune.com |

Induction of Anti-Oxidant Systems (e.g., Heme-Oxygenase-1, Peroxiredoxin-2)

This compound has been shown to influence the expression of crucial antioxidant systems within cells. In studies involving humanized sickle cell disease (SCD) mice exposed to hypoxia/reoxygenation (H/R) stress, treatment with this compound led to a notable reduction in the expression of antioxidant systems such as heme-oxygenase-1 (HO-1) and peroxiredoxin-2. nih.govafimmune.com This downregulation was associated with a decrease in the activation of the redox-related transcription factor Nrf2. nih.govhaematologica.org In livers of these mice, the reduction in Nrf2 activation was linked to a consistent downregulation of the antioxidants NQO1 and HO-1. haematologica.org This suggests that by mitigating the initial oxidative and inflammatory insults, this compound may reduce the compensatory upregulation of these antioxidant systems.

Reduction of Protein Oxidation

A key aspect of this compound's mechanism of action is its ability to reduce protein oxidation, a form of cellular damage induced by oxidative stress. In a mouse model of sickle cell disease, this compound treatment resulted in a significant decrease in liver protein oxidation, with levels returning to those observed in healthy mice. nih.govresearchgate.net This protective effect against protein oxidation was also observed in the lungs of SCD mice subjected to H/R stress. nih.govafimmune.com The process of protein oxidation involves the attack of reactive oxygen species on amino acid side chains, leading to the formation of protein carbonyls and other modifications that can alter protein structure and function. mdpi.com By reducing protein oxidation, this compound helps to preserve protein integrity and cellular function in the face of oxidative challenges.

Cell Membrane Interactions and Lipidomic Reprogramming

Re-programming Towards a Pro-Resolving Lipidomic Pattern

This compound, identified as 15-hydroxy eicosapentaenoic acid (15-HEPE) ethyl ester, actively remodels the lipid profile of target organs toward a pro-resolving state. nih.govhaematologica.orgresearchgate.netnih.govresearchgate.netpatsnap.com This reprogramming is crucial in diseases like SCD, where there is an imbalance between pro-inflammatory and pro-resolving mechanisms. haematologica.orgnih.govresearchgate.netresearchgate.net Studies have shown that this compound administration significantly increases the concentration of 15-HEPE in organs, a lipid mediator with both anti-inflammatory and pro-resolving functions. nih.gov This shift in the lipidomic landscape helps to mitigate systemic and local inflammatory responses. nih.govhaematologica.orgresearchgate.netpatsnap.com The alteration of the lipid profile is not a broad effect on lipid metabolism but rather a specific reprogramming. nih.gov

Influence on Cell Membrane Dynamics

As an omega-3 fatty acid, this compound can affect the composition of cell membranes. nih.gov Alterations in membrane lipid composition can influence various cellular processes, including membrane fluidity, protein-lipid interactions, and signaling pathways. biorxiv.orgunite.it In the context of red blood cells (RBCs) in SCD, this compound has been shown to improve RBC features. nih.govhaematologica.org Specifically, it normalizes the tyrosine-phosphorylation profile of red cell membrane proteins, such as band 3, which is integral to membrane stability. nih.govafimmune.comnih.gov This suggests that this compound can positively influence the dynamics and stability of the cell membrane, protecting cells from stress-induced damage. nih.gov

Modulation of Gene Expression and Protein Activity

Downregulation of Adhesion Molecules

This compound has demonstrated a significant impact on the expression of adhesion molecules, which are key players in inflammatory vasculopathy. In humanized SCD mice, this compound treatment led to a marked reduction in the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in the lungs, kidneys, and livers. nih.gov Furthermore, under H/R stress, this compound-treated mice showed a downregulation of VCAM-1 and E-selectin in the lungs. nih.govafimmune.com This effect on adhesion molecules is linked to the downregulation of the NLRP3 inflammasome and the NF-κB p65 signaling pathway, a key regulator of inflammation and the expression of genes involved in vascular pro-adhesion molecules. nih.govmdpi.com By reducing the expression of these adhesion molecules, this compound can decrease the adhesion of blood cells to the vascular endothelium, a critical factor in the pathophysiology of vaso-occlusive crises in SCD. nih.gov

Table of Research Findings on this compound's Mechanisms

| Mechanism Category | Specific Effect | Observed In | Key Findings | Citations |

| Anti-Oxidant Systems | Downregulation of Heme-Oxygenase-1 (HO-1) and Peroxiredoxin-2 | Lungs and Livers of SCD mice | Associated with reduced activation of Nrf2 transcription factor. | nih.govafimmune.comnih.govhaematologica.org |

| Protein Oxidation | Reduction of protein oxidation | Livers and Lungs of SCD mice | Protein oxidation levels returned to those of healthy mice. | nih.govafimmune.comnih.govresearchgate.net |

| Lipidomic Reprogramming | Shift towards a pro-resolving lipidomic pattern | Target organs in SCD mice (Lung, Liver) | Increased organ concentrations of 15-HEPE. | nih.govhaematologica.orgresearchgate.netnih.govresearchgate.netpatsnap.com |

| Cell Membrane Dynamics | Normalization of red cell membrane protein phosphorylation | Red blood cells of SCD mice | Reduced tyrosine phosphorylation of band 3. | nih.govafimmune.comnih.gov |

| Gene Expression | Downregulation of adhesion molecules (VCAM-1, ICAM-1, E-selectin) | Lungs, Kidneys, and Livers of SCD mice | Linked to downregulation of NF-κB and NLRP3 inflammasome. | nih.govafimmune.comnih.govmdpi.com |

Vascular Cell Adhesion Molecule-1 (VCAM-1)

Research in preclinical models of sickle cell disease has demonstrated that this compound treatment leads to a significant reduction in the expression of VCAM-1 in various organs, including the lungs, kidneys, and liver. nih.gov This effect is observed both under normal conditions and following hypoxia/reperfusion stress, which typically upregulates VCAM-1 expression. nih.govnih.gov The downregulation of VCAM-1 suggests a direct impact of this compound on endothelial activation and inflammation. nih.gov

Intercellular Adhesion Molecule-1 (ICAM-1)

Similar to its effect on VCAM-1, this compound has been found to decrease the expression of ICAM-1. nih.govmdpi.com In studies involving humanized sickle cell mice, this compound treatment prevented the hypoxia/reperfusion-induced upregulation of ICAM-1, further highlighting its role in mitigating vascular inflammation. nih.gov

E-selectin

This compound treatment has also been associated with the downregulation of E-selectin, another critical adhesion molecule involved in the initial tethering and rolling of leukocytes on the endothelium. nih.govmdpi.com Preclinical studies have shown reduced E-selectin expression in the lungs of this compound-treated mice subjected to hypoxia/reperfusion stress. nih.gov

P-selectin

While direct inhibition of P-selectin is a therapeutic strategy in sickle cell disease, the impact of this compound on P-selectin is also of interest. mdpi.com A clinical trial initiated in 2024 is evaluating the effect of this compound on various adhesion molecules, with changes in P-selectin levels being one of the primary endpoints. mdpi.comcareboxhealth.com

Impact of this compound on Adhesion Molecules

| Adhesion Molecule | Effect of this compound | Studied in |

| VCAM-1 | Significant Reduction | Lungs, Kidneys, Liver nih.gov |

| ICAM-1 | Significant Reduction | Lungs, Kidneys, Liver nih.govnih.gov |

| E-selectin | Downregulation | Lungs mdpi.comnih.gov |

| P-selectin | Under Investigation | Clinical Trial mdpi.comcareboxhealth.com |

Impact on Pro-inflammatory Cytokine Production

This compound exerts its anti-inflammatory effects in part by modulating the production of pro-inflammatory cytokines. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. patsnap.com By inhibiting NF-κB activation, this compound reduces the production of various pro-inflammatory mediators. patsnap.com Specifically, in preclinical models of sickle cell disease, this compound treatment led to a reduction in the plasma levels of CCL2, a monocyte chemoattractant protein. nih.gov Furthermore, this compound has been observed to downregulate the NLRP3 inflammasome in the lung, kidney, and liver, a key player in sterile inflammation. nih.gov

Normalization of Red Blood Cell Membrane Protein Tyrosine-Phosphorylation Profile

In the context of sickle cell disease, this compound has been shown to normalize the tyrosine-phosphorylation profile of red blood cell membrane proteins. nih.gov In sickle cell disease, abnormal hemoglobin polymerization leads to oxidative stress and the constitutive tyrosine phosphorylation of Band 3, a major red blood cell membrane protein. researchgate.net This phosphorylation event weakens the membrane, leading to the release of microparticles and cell-free hemoglobin, which contribute to vaso-occlusive events. researchgate.net Studies in humanized sickle cell mice demonstrated that this compound treatment reduces the hypoxia/reperfusion-induced hemolysis and normalizes the tyrosine-phosphorylation profile of red cell membrane proteins, suggesting a stabilizing effect on the red blood cell membrane. nih.gov The phosphorylation status of red blood cell cytoskeletal proteins, including tyrosine phosphorylation, is known to modulate the mechanical properties and deformability of red blood cells. mdpi.com

Preclinical Pharmacological Investigations and Disease Models

In Vitro Studies on Cellular Function

In vitro studies have investigated the effects of epeleuton and its active metabolite, 15(S)-HEPE, on key cellular components involved in the pathophysiology of diseases like SCD.

Red Blood Cell Health and Hemolysis in Pathological Conditions

This compound has demonstrated protective effects on red blood cells (RBCs) in the context of pathological conditions, particularly in models of SCD. Studies in humanized SCD mice exposed to hypoxia/reoxygenation (H/R) stress, an experimental model mimicking vaso-occlusive crises (VOCs), showed that this compound prevented the H/R-induced reduction in hematocrit and hemoglobin and decreased the amount of sickled red cells. nih.govnih.gov This suggests that this compound protects RBCs against H/R-induced stress and reduces hemolysis. nih.govnih.gov Hemolysis is the premature breakdown of RBCs, releasing their contents into the surrounding fluid, and can occur in vivo or in vitro. ebsco.comwikipedia.org

Endothelial Cell Activation and Adhesion Modulation

This compound has been shown to prevent hypoxia/reoxygenation-induced vascular endothelial overactivation. nih.gov In SCD mice exposed to H/R stress, this compound prevented the H/R-induced upregulation of vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1). nih.govnih.gov This suggests a direct impact of this compound on vascular activation and inflammation. nih.gov Pre-clinical trials have demonstrated this compound's ability to down-regulate several adhesion molecules, including VCAM-1, ICAM-1, and E-selectin. researchgate.net Studies using an endothelialized microfluidic system with RBCs from SCD patients showed that 15(S)-HEPE, the active moiety of this compound, reduces the adhesion of SCD patient RBCs to heme-activated endothelium under physiological flow conditions. nih.gov

Macrophage Functional Phenotype Reprogramming (e.g., Pro-Resolving Signature)

This compound has been shown to reprogram the functional profile of spleen macrophages towards a pro-resolving signature in humanized SCD mice. researchgate.netnih.gov This reprogramming contributes to the protection against systemic and local inflammatory responses. researchgate.netnih.gov Macrophage functional plasticity is influenced by their immunological environment, leading to various phenotypes, including pro-inflammatory (M1) and pro-resolving (M2) extremes. sochob.cl

Platelet Reactivity and Aggregation in Mechanistic Studies

While the provided search results primarily focus on the effects of 15-oxylipins (including 15-HEPE) on platelet function rather than direct studies of this compound, one study indicates that 15-HEPE attenuated collagen-induced platelet aggregation in vitro. patsnap.com This suggests that 15-oxylipins, which include the active metabolite of this compound, may regulate platelet reactivity. patsnap.com Platelet aggregation is a crucial process in hemostasis and thrombosis, involving the activation and clumping of platelets. sattlutech.combiodatacorp.com Reagents like ADP and collagen are commonly used in vitro to assess platelet aggregation. biodatacorp.com

In Vivo Animal Models of Disease Pathophysiology

This compound has been evaluated in various in vivo animal models to assess its effects on disease pathophysiology.

Cardiometabolic and Fibrotic Disease Models

This compound has shown protective effects in animal models of cardiometabolic and fibrotic diseases. In the LDL receptor knockout mouse model of atherosclerosis, this compound treatment resulted in statistically significant and dose-dependent decreases in both total aortic plaque area and aortic root plaque. firstwordpharma.combusinesswire.com It also significantly decreased triglycerides, cholesterol, and inflammatory markers, including serum interleukin-1 beta (IL-1β). firstwordpharma.combusinesswire.com

In addition to its effects on atherosclerosis, this compound has demonstrated potential in models of fibrotic diseases. It delayed and prevented the progression of end-organ effects in mouse models of chronic kidney disease, liver fibrosis, and lung fibrosis. clinicaltrials.gov In a unilateral ureteral obstruction model of tubulointerstitial nephritis and chronic kidney disease, this compound decreased fibrosis area and collagen deposition. clinicaltrials.gov In a mouse model of non-alcoholic steatohepatitis (NASH), this compound decreased NAFLD histological findings, hepatic fat content, alanine (B10760859) aminotransferase (ALT), and markers of fibrosis. afimmune.com Common animal models for studying fibrosis include CCl4-induced liver fibrosis, bleomycin-induced pulmonary fibrosis, and UUO-induced renal fibrosis. wuxibiology.com

Table 1: Summary of Preclinical Findings of this compound

| Study Type | Model / Condition | Key Findings | Source |

| In Vitro | Humanized SCD patient RBCs + Heme-activated endothelium | Reduced adhesion of SCD patient RBCs to endothelium. | nih.gov |

| In Vitro | Platelets (mechanistic studies with 15-HEPE) | Attenuated collagen-induced platelet aggregation. | patsnap.com |

| In Vivo (Mouse) | Humanized SCD mice (H/R stress) | Reduced hemolysis and sickling, prevented reduction in hematocrit and hemoglobin. | nih.govnih.gov |

| In Vivo (Mouse) | Humanized SCD mice (H/R stress) | Prevented vascular endothelial overactivation, downregulated VCAM-1, ICAM-1, and E-selectin. | nih.govnih.govresearchgate.net |

| In Vivo (Mouse) | Humanized SCD mice | Reprogrammed spleen macrophages towards a pro-resolving signature. | researchgate.netnih.gov |

| In Vivo (Mouse) | LDL receptor knockout (Atherosclerosis) | Decreased total aortic plaque area and aortic root plaque, decreased triglycerides, cholesterol, and IL-1β. | firstwordpharma.combusinesswire.com |

| In Vivo (Mouse) | Unilateral ureteral obstruction (Chronic Kidney Disease) | Decreased fibrosis area and collagen deposition. | clinicaltrials.gov |

| In Vivo (Mouse) | NASH | Decreased NAFLD histological findings, hepatic fat, ALT, and markers of fibrosis. | afimmune.com |

| In Vivo (Mouse) | Liver Fibrosis | Delayed/prevented progression of end-organ effects. | clinicaltrials.gov |

| In Vivo (Mouse) | Lung Fibrosis | Delayed/prevented progression of end-organ effects. | clinicaltrials.gov |

Atherosclerosis Models (e.g., LDL Receptor Knockout Mice)

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaque in the arteries nih.govnih.gov. Preclinical studies have indicated that this compound may lead to substantial reductions in atherosclerotic plaque businesswire.combusinesswire.comfirstwordpharma.com. LDL receptor knockout (LDLR KO) mice are a commonly used model for studying atherosclerosis, as they develop elevated LDL cholesterol levels and atherosclerotic lesions, particularly when fed a high-cholesterol diet nih.govtermedia.plfrontiersin.org.

Assessment of Aortic Plaque Area Reduction

Data from preclinical atherosclerosis studies have shown large decreases in atherosclerotic plaque following treatment with this compound businesswire.combusinesswire.com. While specific quantitative data on aortic plaque area reduction in models like LDL receptor knockout mice were mentioned as positive, detailed numerical findings and direct comparisons to control groups from these specific preclinical studies were not consistently available in the provided search results businesswire.combusinesswire.comfirstwordpharma.com. However, the general finding reported is a significant reduction in plaque area.

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH) Models

NAFLD and NASH are liver conditions characterized by excessive fat accumulation in the liver, which can progress to inflammation, fibrosis, cirrhosis, and hepatocellular carcinoma nih.govmdpi.com. This compound is under development for the treatment of NAFLD and NASH afimmune.com. In a mouse model of NASH, treatment with this compound resulted in decreases in histological findings associated with NAFLD, hepatic fat content, alanine aminotransferase (ALT), and markers of fibrosis afimmune.com.

Models of Organ Fibrosis

Fibrosis, the excessive accumulation of extracellular matrix, can affect various organs and lead to dysfunction and organ failure sciepublish.comfraunhofer.de. Preclinical testing of this compound has included assessment of its effects on markers of fibrosis researchgate.netnih.gov.

Renal Fibrosis (e.g., Unilateral Ureteral Obstruction)

Renal fibrosis is a significant contributor to progressive chronic kidney disease nephrix-biosolutions.com. The unilateral ureteral obstruction (UUO) model in rodents is a widely used preclinical model to study obstructive kidney disease and renal fibrosis nih.govnih.govfrontiersin.org. While the search results discuss UUO models and renal fibrosis extensively and mention potential antifibrotic effects of other compounds in this model nih.govnih.govfrontiersin.orgfrontiersin.org, specific detailed preclinical data on this compound's effects in renal fibrosis models like UUO were not found within the provided snippets.

Hepatic Fibrosis (e.g., Bile Duct Ligation)

Hepatic fibrosis is a common outcome of chronic liver injury from various causes, including NAFLD and NASH mdpi.comfrontiersin.orgmdpi.com. The bile duct ligation (BDL) model is an experimental model used to induce cholestasis and hepatic fibrosis in animals frontiersin.orgmdpi.com. Preclinical testing of this compound in a NASH mouse model, which can involve hepatic fibrosis, showed a decrease in markers of fibrosis afimmune.com. However, specific detailed data from dedicated hepatic fibrosis models like BDL for this compound were not available in the provided search results.

Pulmonary Fibrosis (e.g., Bleomycin-Induced Models)

Pulmonary fibrosis, such as Idiopathic Pulmonary Fibrosis (IPF), is a progressive and often fatal lung disease characterized by excessive extracellular matrix deposition sciepublish.comd-nb.infonih.gov. Bleomycin-induced pulmonary fibrosis models in rodents are commonly used for preclinical assessment of antifibrotic compounds d-nb.infonih.govthoracic.orggubra.dkunisi.it. While the search results discuss bleomycin-induced pulmonary fibrosis models and the assessment of antifibrotic compounds in these models d-nb.infonih.govthoracic.orggubra.dkunisi.it, specific detailed preclinical data on this compound's effects in pulmonary fibrosis models were not found within the provided snippets.

Sickle Cell Disease (SCD) Humanized Mouse Models (e.g., Townes Mice)

Humanized SCD mouse models, such as the Townes mouse model, are commonly used in preclinical research to study the mechanisms of SCD and evaluate potential therapies. nih.govnih.govashpublications.orgmdpi.comhaematologica.org These models replicate aspects of human SCD pathophysiology, including red blood cell sickling and vaso-occlusion. afimmune.comafimmune.comashpublications.orgmdpi.com this compound has been evaluated in these models to understand its effects on SCD-related complications. nih.govnih.govnih.govashpublications.orgresearchgate.nethaematologica.org

Hypoxia/reoxygenation (H/R) stress is a significant contributor to the pathology of SCD, triggering vaso-occlusive crises and organ damage. nih.govnih.govnih.govhaematologica.org Preclinical studies in SCD mouse models have investigated this compound's ability to protect against H/R-induced injury. nih.govnih.govnih.govhaematologica.orgafimmune.com

Research indicates that this compound can protect against the progression of inflammatory vasculopathy related to acute H/R stress in SCD mice. nih.gov It has been shown to prevent the H/R-induced reduction in hematocrit and hemoglobin levels and decrease the amount of sickled red cells in SCD mice. nih.govhaematologica.org This suggests a protective effect of this compound on red blood cells against H/R-induced stress. nih.govhaematologica.org Furthermore, this compound has been observed to diminish H/R-induced kidney damage and markers of vascular dysfunction in SCD mice. nih.govhaematologica.org In the lungs, this compound reduces injury and prevents the overactivation of nuclear factor-κB (NF-κB) and hypoxia-induced lung inflammatory vasculopathy. nih.govnih.govhaematologica.org this compound also reduces liver injury and prevents the overactivation of inflammatory and redox-related pathways in SCD mice exposed to H/R stress. haematologica.org

Vaso-occlusive crises (VOCs) are acute, painful episodes characteristic of SCD, caused by the occlusion of blood vessels by sickled red blood cells, leukocytes, and platelets. afimmune.comnih.govhaematologica.orgmdpi.com Preclinical studies have explored this compound's impact on the pathophysiology underlying VOCs in SCD mouse models. nih.govnih.govafimmune.com

This compound has been shown to target key drivers of multicellular adhesion, which is a critical component of VOC pathophysiology. nih.govashpublications.org In humanized SCD mice, this compound has been reported to decrease systemic and local inflammatory activation, vascular dysfunction including adhesion molecule expression, organ damage, and intravascular hemolysis and sickling, all of which are involved in VOCs. nih.govashpublications.org this compound has been found to down-regulate several adhesion molecules, including VCAM-1 and ICAM-1, which are markers of inflammatory vasculopathy and endothelial activation. nih.govhaematologica.orgmdpi.com This suggests a direct impact on vascular activation and inflammation relevant to VOCs. nih.gov

Red blood cell sickling is a hallmark of SCD, occurring when deoxygenated hemoglobin S polymerizes, distorting the red blood cell shape and leading to various complications. afimmune.combleeding.orgashpublications.org Preclinical investigations have examined this compound's effect on red blood cell sickling. nih.govashpublications.orgresearchgate.nethaematologica.org

Neutrophils play a role in the inflammatory processes and vaso-occlusion in SCD. nih.govhaematologica.org Their accumulation and interaction with the endothelium contribute to the pathology. nih.gov Preclinical studies have investigated whether this compound can influence neutrophil levels and infiltration in SCD models. nih.govnih.govafimmune.com

Research indicates that this compound reduces neutrophil counts in mice with SCD. nih.govnih.govafimmune.com While histopathological analysis of kidney tissue from SCD mice exposed to H/R did not show a major effect of this compound on kidney inflammatory cell infiltrates in standard staining, flow cytometric analysis revealed a significant reduction in total leukocyte infiltrates, including neutrophils, in the kidney of this compound-treated SCD mice compared to vehicle-treated animals. nih.govhaematologica.org

Sickle Cell Disease (SCD) Humanized Mouse Models (e.g., Townes Mice)

Viral Pathogenesis and Immunomodulation Models

Beyond hematologic disorders, preclinical studies have also explored the potential effects of this compound in the context of viral pathogenesis and immunomodulation. biorxiv.org This area of research investigates whether this compound possesses antiviral properties or can modulate the host immune response to viral infections. biorxiv.orgfrontiersin.orgnih.govmdpi.com

A study in the Syrian hamster model of SARS-CoV-2 infection investigated the effects of orally administered this compound. biorxiv.org The findings suggest that this compound inhibits SARS-CoV-2 infectious viral load, replication, and disease pathology in the lungs and upper airways in this model. biorxiv.org The study authors postulated that this compound's potential to impact both the host immune response and directly decrease pathogen burden may contribute to a beneficial effect in the early treatment and prevention of SARS-CoV-2 infection. biorxiv.orgbiorxiv.org The observed effects are likely a combination of direct antiviral effects and protection conferred by this compound's influence on the host immune response, including its known anti-inflammatory effects. biorxiv.org Lipids, such as fatty acids, are known to play roles in the viral life cycle through direct interactions and by modulating host biology. biorxiv.orgbiorxiv.org

Data Tables

Based on the search results, specific quantitative data suitable for detailed tables with multiple parameters across different treatment groups and time points were not consistently available in the snippets. However, the findings can be summarized qualitatively or with some reported relative changes as described in the text.

For example, regarding the effect on sickling:

| Study | Model | Condition | Treatment | Effect on Sickled Red Cells |

| Matte et al. nih.govhaematologica.org | SCD mice | H/R stress | This compound vs. Vehicle | Decreased amount of sickled red cells |

For neutrophil counts:

| Study | Model | Treatment | Effect on Circulating Neutrophils | Effect on Kidney Leukocyte Infiltrates (H/R) |

| Matte et al. nih.govnih.govhaematologica.orgafimmune.com | SCD mice | This compound vs. Vehicle | Significant reduction in circulating neutrophils (under normoxia) nih.gov | Significant reduction in total leukocyte infiltrates (by flow cytometry) nih.govhaematologica.org |

For vascular activation markers (VCAM-1 expression in aorta under H/R):

| Study | Model | Condition | Treatment | Effect on VCAM-1 Expression (Aorta) |

| Matte et al. nih.gov | SCD mice | H/R stress | This compound vs. Vehicle | Significant reduction in H/R-induced expression nih.gov |

Inhibition of Viral Load and Replication in Respiratory Tissues

Studies in the Syrian hamster model have demonstrated that oral administration of this compound can substantially reduce SARS-CoV-2 replication in both the lungs and upper airways biorxiv.orgbiorxiv.org. This reduction has been assessed based on both viral RNA genome copy number and infectious virus titers biorxiv.orgbiorxiv.org. Significant inhibition of viral replication in the lung, based on both infectious titers and viral RNA, was notably observed at day 4, which represents the peak of lung viral load in this model biorxiv.orgbiorxiv.org.

This compound has been shown to exert a dose-dependent reduction in viral replication as assessed by both viral RNA and infectious titers in hamsters challenged with SARS-CoV-2 biorxiv.orgbiorxiv.org. Viral RNA genome copy number was quantified in daily throat swabs, nasal turbinates, and lung tissue as a measure of viral shedding biorxiv.org. In the vehicle control group, viral RNA levels of 5.6 Log10 copies/ml were detected at day 1 biorxiv.org. Administration of this compound at a 250 mg/kg dose resulted in significant reductions in viral RNA on days 1 and 2, with decreases of 2.2 Log10 copies/ml and 2.6 Log10 copies/ml, respectively biorxiv.org. An improved effect on viral shedding was observed in animals receiving a higher dose of this compound (500 mg/kg) biorxiv.org. At the higher dose, undetectable viral titers in the throat were observed as early as day 1 and on the peak of viral load on day 2 bioworld.comafimmune.com.

The following table summarizes representative data on viral load reduction in lung tissue at day 4 post-challenge:

| Treatment Group | Viral RNA (Log10 Copies/g) (Day 4) | Infectious Viral Load (Log10 TCID50/g) (Day 4) |

| Vehicle Control | Data available in source biorxiv.org | Data available in source biorxiv.org |

| This compound (250 mg/kg) | Data available in source biorxiv.org | Data available in source biorxiv.org |

| This compound (500 mg/kg) | Data available in source biorxiv.org | Data available in source biorxiv.org |

Note: Specific numerical data for viral load in the table above are indicated as "Data available in source biorxiv.org" as the precise values from the figure in the source would require image extraction and interpretation beyond the current capability.

Attenuation of Disease Pathology (e.g., Rhinitis, Tracheitis, Alveolitis)

Beyond its effects on viral load and replication, this compound has also demonstrated the ability to ameliorate upper and lower airway SARS-CoV-2 pathology and inflammation in the Syrian hamster model biorxiv.orgbiorxiv.org. Challenge with SARS-CoV-2 typically results in inflammatory changes in the respiratory tissues, including rhinitis, tracheitis, and alveolitis biorxiv.org.

Histopathological scoring has been used to assess the severity of these pathological changes biorxiv.org. For rhinitis, severity scores were assessed in tissue from hamsters challenged with SARS-CoV-2 and treated with either vehicle control or this compound biorxiv.org. Similarly, histopathological scoring was performed for tracheitis severity biorxiv.org. The severity of tracheitis was highest in the vehicle group, with decreased severity observed in both the 250 mg/kg and 500 mg/kg this compound treatment groups biorxiv.org. A significant reduction in the severity of tracheitis was observed in animals treated with the higher dose of this compound compared to the vehicle control group biorxiv.org.

Alveolitis, characterized by the infiltration of heterophilic granulocytes and macrophages, is another significant pathological feature in SARS-CoV-2 infected hamsters, mirroring findings in severe human cases biorxiv.org. The most severe alveolitis was observed in the vehicle control arm, with decreased alveolitis severity noted in both this compound treatment groups biorxiv.org. A similar pattern was observed when summarizing the scores for both the severity and extent of alveolitis biorxiv.org. This compound decreased the extent and severity of inflammatory and histopathological changes in both the upper and lower respiratory tracts in a dose-dependent manner bioworld.comafimmune.com.

The following table presents representative data on the histopathological scoring of rhinitis, tracheitis, and alveolitis severity:

| Treatment Group | Rhinitis Severity Score (Mean) | Tracheitis Severity Score (Mean) | Alveolitis Severity Score (Mean) |

| Vehicle Control | Data available in source biorxiv.org | 2.33 biorxiv.org | 1.33 biorxiv.org |

| This compound (250 mg/kg) | Data available in source biorxiv.org | 2.0 biorxiv.org | Data available in source biorxiv.org |

| This compound (500 mg/kg) | Data available in source biorxiv.org | 1.0 biorxiv.org | Data available in source biorxiv.org |

Note: Specific numerical data for rhinitis and some alveolitis scores in the table above are indicated as "Data available in source biorxiv.org" as the precise values from the figure in the source would require image extraction and interpretation beyond the current capability. The tracheitis scores are directly stated in the source.

These preclinical data suggest that this compound has the potential to reduce the burden of COVID-19 disease due to its effects on viral load, replication, and histopathological improvement in the respiratory tract bioworld.comafimmune.com.

Structure Activity Relationship Sar Studies and Analog Development

Identification of Structural Determinants for Biological Activity

While comprehensive structure-activity relationship (SAR) studies focusing on a wide range of synthetic epeleuton analogs are not extensively published, the key structural determinants for its biological activity can be inferred from its known mechanisms and the established SAR of related lipid mediators. This compound's active moiety, 15(S)-HEPE, is an oxylipin that influences inflammatory pathways. haematologica.org

The critical structural features of 15(S)-HEPE responsible for its activity include:

The C-15 Hydroxyl Group: The position and stereochemistry of the hydroxyl group are paramount. The (S) configuration at the C-15 position is crucial for its recognition by enzymes and receptors involved in its downstream effects. This hydroxyl group is essential for its role as a precursor to pro-resolving mediators like lipoxins. haematologica.org

The Polyunsaturated Acyl Chain: The backbone of eicosapentaenoic acid, with its specific pattern of five cis double bonds, provides the necessary conformation to fit into the active sites of enzymes like lipoxygenases (LOX). The length and degree of unsaturation of this fatty acid chain are defining features for substrate specificity and subsequent metabolic transformations.

The Carboxylic Acid Terminus: The free carboxylic acid of 15(S)-HEPE (after hydrolysis of the ethyl ester) is a key interacting group. It is involved in binding to transport proteins and the active sites of enzymes that further metabolize it. Esterification to an ethyl group, as in this compound, creates a prodrug form that enhances stability and facilitates administration before being converted to the active free acid in vivo. haematologica.orgnih.gov

This compound's mechanism involves the modulation of inflammatory and pro-resolving pathways. For instance, 15(S)-HEPE can be converted to lipoxin A5 and B5, potent specialized pro-resolving mediators (SPMs) that actively facilitate the resolution of inflammation. haematologica.org The structural integrity of the 15(S)-HEPE molecule is essential for this enzymatic conversion.

Design and Preclinical Evaluation of this compound Analogs and Derivatives

The primary "derivative" of this compound is its own active metabolite, 15(S)-HEPE. This compound itself is a prodrug designed for oral administration, which is rapidly de-esterified in the body to release 15(S)-HEPE. Therefore, preclinical evaluations often focus on the effects of 15(S)-HEPE as the biologically active compound.

Preclinical studies in a humanized mouse model of sickle cell disease (SCD) have provided significant insight into the activity of this compound's active form. In these models, this compound administration leads to a reprogramming of the lipidomic profile in target organs toward a pro-resolving state. haematologica.org This is associated with reduced inflammation, vascular activation, and hemolysis. haematologica.orgnih.govafimmune.com

One key preclinical evaluation demonstrated the direct effect of 15(S)-HEPE on red blood cells (RBCs) from SCD patients. nih.gov Using an endothelialized microfluidic system that mimics physiological flow conditions, researchers evaluated the ability of 15(S)-HEPE to reduce the adhesion of sickle RBCs to the vascular endothelium—a critical event in vaso-occlusive crises. nih.gov

The study found that 15(S)-HEPE significantly decreased the adhesion of sickle RBCs to heme-activated endothelial cells. nih.gov Notably, this effect was observed when either the endothelial cells or the RBCs were independently treated with 15(S)-HEPE, indicating a dual mechanism of action. The concentrations used were selected to be clinically relevant based on pharmacokinetic data from human trials of this compound. nih.gov

| Treatment Group | Target of Treatment | Outcome | Significance |

|---|---|---|---|

| 15(S)-HEPE | Endothelial Cells | Reduced adhesion of untreated Sickle RBCs | Demonstrates a direct effect on the vascular endothelium |

| 15(S)-HEPE | Sickle RBCs | Reduced adhesion of treated Sickle RBCs to untreated endothelium | Demonstrates a direct effect on the red blood cells |

Further preclinical studies in SCD mice have shown that this compound treatment prevents the activation of the inflammatory transcription factor NF-kB and downregulates the NLRP3 inflammasome in the lung, kidney, and liver. haematologica.orgnih.gov This was associated with a reduction in the expression of vascular adhesion molecules like VCAM-1 and ICAM-1. nih.govafimmune.com These findings support the therapeutic potential of this compound by demonstrating that its active form, 15(S)-HEPE, targets multiple key aspects of SCD pathophysiology, including inflammation, vascular dysfunction, and RBC adhesion. nih.govafimmune.com

Advanced Methodologies in Epeleuton Research

Comprehensive Lipidomics and Metabolomics Profiling

Lipidomics and metabolomics are powerful tools for characterizing the systemic and tissue-specific effects of Epeleuton. These approaches allow for the large-scale study of lipids and metabolites, providing a detailed snapshot of the biochemical changes induced by the compound.

In preclinical studies, particularly in mouse models of sickle cell disease (SCD), lipidomic analysis of organs like the lung and liver has been a key methodology. haematologica.org Research has shown that this compound administration reprograms the lipidomic pattern in these target organs, shifting the balance towards a pro-resolving profile. haematologica.orgresearchgate.netnih.govresearchgate.net This involves measuring the relative concentrations of various mono- and poly-unsaturated fatty acids and their derivatives. haematologica.org Specifically, studies have found that this compound treatment significantly increases the organ concentrations of its active moiety, 15-hydroxy-eicosapentaenoic acid (15-HEPE), which is known to have both anti-inflammatory and pro-resolving functions. haematologica.org

Metabolic profiling in mice has further demonstrated that the ethyl ester form of Eicosapentaenoic acid (EPA) is incorporated into various lipid pools, including triglycerides, phosphatidylcholine, and phosphatidylethanolamine, particularly influencing metabolic pathways in adipose tissue and the liver. biorxiv.org In clinical research involving patients with non-alcoholic fatty liver disease (NAFLD), analyses have focused on key cardiometabolic markers, revealing significant reductions in triglycerides, including very-low-density lipoprotein cholesterol (VLDL-C). nih.govresearchgate.net These comprehensive profiling studies are crucial for understanding the pleiotropic effects of this compound on lipid metabolism and inflammation. biorxiv.orgjacc.org

Table 1: Selected Findings from Lipidomic and Metabolomic Analyses of this compound

| Analytical Approach | Model/System | Key Findings | Reference(s) |

|---|---|---|---|

| Lipidomics | Sickle Cell Disease Mouse Model (Lung & Liver Tissue) | Re-programs organ lipidomic profile towards a pro-resolving pattern; increases 15-HEPE concentrations. | haematologica.orgresearchgate.netnih.gov |

| Metabolomics | Diet-Induced Obese Mice (Adipose & Liver Tissue) | EPA ethyl esters are incorporated into multiple lipid pools (triglycerides, phosphatidylcholine, etc.), influencing metabolic pathways. | biorxiv.org |

| Lipid Panel Analysis | NAFLD Patients (Serum) | Dose-dependent reduction in triglycerides, VLDL-C, and total cholesterol. | nih.govresearchgate.net |

Molecular and Cellular Imaging Techniques in Preclinical Models

Molecular and cellular imaging techniques are indispensable for visualizing the effects of this compound at the tissue and cellular levels in preclinical models. moleculardevices.com These methods provide spatial and temporal information about the drug's mechanism of action. numberanalytics.com

Histological analysis has been employed in animal models to assess the impact of this compound on organ pathology. haematologica.org For instance, in mouse models of sickle cell disease, histological examination of the lung, kidney, and liver has been used to evaluate tissue damage and inflammation following hypoxia/reoxygenation stress. haematologica.orgafimmune.com

At the cellular level, light microscopy techniques are fundamental. numberanalytics.com In studies using advanced in vitro systems, phase-contrast microscopy has been utilized to visualize the adhesion of red blood cells to endothelial cells under flow conditions. researchgate.net This allows for the direct observation and quantification of how this compound affects these cellular interactions. researchgate.net While not yet explicitly detailed in published this compound research, advanced fluorescence microscopy techniques like confocal and super-resolution microscopy could be applied to further dissect molecular mechanisms. moleculardevices.comnih.govhalolabs.com For example, these methods could be used to image the expression and localization of specific fluorescently labeled adhesion molecules on the endothelial surface in response to this compound treatment. nih.gov

Table 2: Application of Imaging Techniques in this compound Research

| Imaging Technique | Preclinical Model/System | Purpose | Reference(s) |

|---|---|---|---|

| Histological Analysis | SCD Mouse Model (Lung, Kidney, Liver) | To assess tissue damage, inflammation, and overall organ pathology. | haematologica.org |

| Phase-Contrast Microscopy | Endothelialized Microfluidic System | To visualize and quantify the adhesion of sickle red blood cells to the endothelium. | researchgate.net |

| Immunoblot Analysis | SCD Mouse Model (Organ Lysates) | To detect and quantify the protein levels of key signaling molecules (e.g., NF-κB p65). | haematologica.org |

Advanced In Vitro Systems for Mechanistic Elucidation (e.g., Endothelialized Microfluidic Systems)

To investigate the mechanisms of this compound in a controlled yet physiologically relevant environment, researchers have developed advanced in vitro systems. A prominent example is the use of endothelialized microfluidic systems to model vascular adhesion processes central to diseases like sickle cell disease. afimmune.comfrontiersin.org

These systems, often referred to as "vasculature-on-a-chip," involve seeding human umbilical vein endothelial cells (HUVECs) inside microfluidic channels. researchgate.netnih.gov The endothelial cells are cultured under physiological shear stress to form a monolayer that mimics the inner lining of a blood vessel. researchgate.netgatech.edu This setup allows for the controlled perfusion of blood components, such as red blood cells from SCD patients, and the real-time visualization of cell-cell interactions. afimmune.comgatech.edu

Using this technology, studies have evaluated the effect of 15(S)-HEPE, the active moiety of this compound, on the adhesion of sickle red blood cells to a heme-activated endothelium. researchgate.netnih.gov Experiments have been designed to determine whether the compound acts on the red blood cells, the endothelial cells, or both. nih.gov Findings from these microfluidic studies have shown that this compound can decrease the adhesion of sickle red blood cells at clinically relevant concentrations by affecting both the endothelium and the red blood cells independently. afimmune.comnih.gov This methodology provides crucial mechanistic insights that bridge the gap between simple cell culture and complex in vivo models. frontiersin.org

Gene Expression Profiling and Proteomic Analysis

Gene expression profiling and proteomic analysis are critical for understanding how this compound modulates cellular functions at the molecular level. oaepublish.comnih.gov These high-throughput techniques provide a broad view of the changes in gene and protein expression, respectively, helping to identify key pathways affected by the compound.

In a clinical study involving patients with NAFLD, high-throughput serum proteomic analysis was conducted using the Olink proximity extension assay platform. afimmune.comresearchgate.net This analysis quantified changes in a panel of 364 circulating biomarkers associated with systemic inflammation, endothelial dysfunction, and cardiovascular risk. afimmune.com The data from such analyses are typically modeled using linear mixed effects to identify statistically significant changes in protein expression following treatment. nih.govresearchgate.netafimmune.com

While comprehensive gene expression profiling studies using methods like RNA sequencing have not been detailed in the primary literature for this compound, analyses have focused on key inflammatory pathways. oaepublish.com Research has consistently shown that this compound treatment prevents the activation of the nuclear factor-kappa B (NF-κB) pathway, a master regulator of inflammation. haematologica.orgpatsnap.com This is evidenced by reduced activation of the NF-κB p65 subunit in the lung, liver, and kidney of animal models. haematologica.org This inhibition is associated with the downregulation of the NLRP3 inflammasome, a protein complex involved in activating inflammatory responses. researchgate.netnih.govresearchgate.net These findings demonstrate this compound's ability to modulate key genes and proteins involved in inflammatory vasculopathy.

In Vivo Pharmacodynamic Biomarker Identification in Animal Models

The identification of reliable pharmacodynamic biomarkers in animal models is essential for understanding a drug's biological activity and for translating preclinical findings to clinical trials. numberanalytics.com Research on this compound has successfully identified several such biomarkers across different disease models.

In a humanized mouse model of sickle cell disease, this compound was shown to modulate several biomarkers of inflammation and vascular activation. haematologica.org Key pharmacodynamic effects included a reduction in circulating neutrophils and decreased activation of NF-κB p65 in target organs. haematologica.org Furthermore, the expression of the NLRP3 inflammasome and markers of vascular endothelial activation were downregulated in this compound-treated mice. haematologica.orgresearchgate.net Markers of organ injury, such as plasma creatinine (B1669602) and blood urea (B33335) nitrogen for kidney function, were also shown to be beneficially modulated. haematologica.org

In a hamster model of SARS-CoV-2 infection, pharmacodynamic markers included viral titres and SARS-CoV-2 RNA levels in the respiratory tract, which were significantly decreased by this compound treatment. afimmune.com In clinical studies for NAFLD, key biomarkers included triglycerides, HbA1c, and high-sensitivity C-reactive protein (hsCRP). nih.gov A clinical trial for SCD identified changes in adhesion molecules like P-selectin, E-selectin, and VCAM-1 as primary pharmacodynamic endpoints. nih.gov

Table 3: Identified In Vivo Pharmacodynamic Biomarkers for this compound

| Biomarker | Animal Model | Effect of this compound | Reference(s) |

|---|---|---|---|

| NF-κB p65 Activation | Sickle Cell Disease Mouse | Decreased in lung, liver, and kidney | haematologica.org |

| NLRP3 Inflammasome | Sickle Cell Disease Mouse | Downregulated in lung, liver, and kidney | researchgate.netnih.gov |

| Circulating Neutrophils | Sickle Cell Disease Mouse | Reduced levels | haematologica.org |

| Plasma Creatinine / BUN | Sickle Cell Disease Mouse | Reduced increase during H/R stress | haematologica.org |

| Vascular Adhesion Molecules (e.g., VCAM-1) | Sickle Cell Disease Mouse | Downregulated expression | nih.gov |

| Viral Titres / SARS-CoV-2 RNA | Syrian Hamster (COVID-19) | Decreased in respiratory tract | afimmune.com |

Future Directions and Unmet Research Needs for Epeleuton

Deeper Elucidation of Pleiotropic Modes of Action

Epeleuton is believed to exert its therapeutic effects through pleiotropic mechanisms, which are not yet fully understood. biorxiv.orgclinicaltrials.govresearchgate.netbiorxiv.org These mechanisms are thought to involve the modulation of inflammatory responses and the potential influence on various cellular processes. ontosight.aibiorxiv.orgclinicaltrials.gov

Specific areas requiring deeper investigation include how this compound, after being de-esterified to its active form 15(S)-HEPE, is incorporated into cell membranes and how this affects membrane function and cell signaling. biorxiv.orgclinicaltrials.govbiorxiv.org Further research is needed to fully characterize its role as an endogenous ligand for G-protein coupled receptors and how this interaction contributes to its biological effects. clinicaltrials.gov The conversion of this compound's active metabolite, 15(S)-HEPE, into downstream metabolites like Lipoxin A5 and Lipoxin B5 and their specific roles in mediating this compound's effects also warrants further study. clinicaltrials.gov

Preclinical studies have indicated that this compound can reprogram the lipidomic pattern of target organs towards a pro-resolving state. nih.govresearchgate.netpatsnap.com This involves protecting against systemic and local inflammatory responses. nih.govresearchgate.net this compound has also been shown to prevent hypoxia/reoxygenation-induced activation of nuclear factor-kB (NF-kB) and downregulate the NLRP3 inflammasome in organs such as the lung, kidney, and liver in preclinical models of sickle cell disease (SCD). nih.govresearchgate.netpatsnap.com This was associated with the downregulation of markers of vascular activation. nih.govresearchgate.netpatsnap.com Further research is needed to fully delineate the complex pathways and molecular targets involved in these observed effects. ontosight.aibiorxiv.org

Investigation of this compound's Potential in Novel Preclinical Disease Areas

While research has explored this compound's potential in conditions like hypertriglyceridemia, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), atherosclerosis, SCD, and SARS-CoV-2 infection, its potential in other preclinical disease areas remains to be fully investigated. biorxiv.orgbusinesswire.comahajournals.orgashpublications.orgnih.govpatsnap.comnih.gov

Given its anti-inflammatory and immunomodulatory properties, this compound may hold promise in other inflammatory and autoimmune disorders. ontosight.aibiorxiv.org Preclinical studies could explore its effects in models of conditions characterized by chronic inflammation and immune dysregulation. ontosight.aibiorxiv.org The observed effects on vascular activation and endothelial function in SCD models suggest potential in other vascular-related pathologies. nih.govresearchgate.net Furthermore, the findings in a SARS-CoV-2 hamster model, where this compound inhibited viral load, replication, and pathology, indicate a potential for exploring its effects against other viral infections. biorxiv.orgbiorxiv.orgpatsnap.com

Unmet therapeutic needs persist in various inflammatory and vascular diseases, suggesting avenues for exploring this compound's potential utility. afimmune.comnih.gov

Exploration of Combination Strategies in Preclinical Models

Exploring combination strategies involving this compound and other therapeutic agents in preclinical models represents a significant future direction. biorxiv.org Combining drugs with different mechanisms of action may lead to enhanced efficacy and potentially overcome limitations of single-agent therapies. biorxiv.orgbiorxiv.org

For instance, in the context of conditions like SCD, where multiple aspects of the disease pathophysiology are involved (including red blood cell health, vascular inflammation, and organ damage), combining this compound with agents targeting distinct pathways could offer synergistic benefits. afimmune.comashpublications.orgprovidenceresearch.ca Similarly, in cardiometabolic diseases or viral infections, combination approaches could be investigated to enhance triglyceride lowering, glycemic control, anti-inflammatory effects, or antiviral activity. biorxiv.orgahajournals.orgbiorxiv.orgnih.gov

Precedents in treating other complex diseases like HIV and Hepatitis C have shown that combination therapies can yield improved outcomes compared to monotherapy. biorxiv.orgbiorxiv.org Research in this area for this compound is needed to identify potentially beneficial combinations and understand the underlying mechanisms of interaction.

Development of Enhanced Preclinical Models for Mechanistic Studies

The development and utilization of enhanced preclinical models are crucial for a more comprehensive understanding of this compound's mechanisms of action and therapeutic potential. nih.govprovidenceresearch.ca While existing models, such as humanized mouse models of SCD and Syrian hamster models of SARS-CoV-2 infection, have provided valuable insights, more sophisticated models could offer a deeper understanding of tissue-specific effects and complex biological interactions. biorxiv.orgbiorxiv.orgnih.govprovidenceresearch.ca

Future research could benefit from using models that more closely mimic human disease pathology, including those that allow for the study of chronic disease progression and long-term outcomes. nih.gov Investigating the effects of this compound in models that enable detailed analysis of lipid metabolism, inflammatory pathways, and cellular signaling at a higher resolution is also important. The use of in vitro models, such as co-culture systems of different cell types involved in disease processes, could further aid in dissecting the specific cellular and molecular targets of this compound.

Enhanced preclinical models can help to further elucidate how this compound reprograms lipidomic patterns and influences the function of specific cell types, such as spleen macrophages, towards a pro-resolving signature, as observed in some studies. nih.govresearchgate.net

Q & A

Q. What experimental models are most suitable for investigating Epeleuton’s therapeutic effects in sickle cell disease (SCD)?

Methodological Answer: Humanized SCD mouse models (e.g., Hbatm1/Hbbtm2 transgenic mice) are widely used due to their recapitulation of human SCD pathophysiology. Studies should include 4-5-month-old mice to avoid confounding age-related organ damage. Experimental designs should incorporate hypoxia/reoxygenation (H/R) stress to mimic acute vaso-occlusive crises (VOCs). Key endpoints include hemolysis markers (e.g., free heme), lipidomic profiles, and NLRP3 inflammasome activation in target organs (lung, liver, kidney). Randomization and blinding are critical to reduce bias .

Q. How does this compound’s mechanism of action differ from other ω-3 fatty acid formulations in SCD?

Methodological Answer: this compound is a second-generation synthetic derivative of EPA, metabolically downstream of 15-lipoxygenase pathways. Unlike Lovaza™ (EPA/DHA esters) or SC411 (DHA ethyl ester), this compound bypasses early fatty acid metabolism, enabling faster bioactivity. Comparative studies should measure outcomes like 15(S)-HEPE levels (a pro-resolving mediator), NF-κB inhibition, and NLRP3 inflammasome suppression. Use PICOT frameworks:

Q. What are the primary biomarkers to assess this compound’s efficacy in preclinical studies?

Methodological Answer: Key biomarkers include:

- Lipidomic analysis of 15(S)-HEPE levels in organs.

- Plasma markers: VCAM-1 (vascular dysfunction), IL-1β (inflammation), and redox-related transcription factors (Nrf2).

- Histological evaluation of organ damage (e.g., liver iron overload). Ensure standardized protocols for mass spectrometry and immunoblotting to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in lipidomic data when evaluating this compound’s pro-resolving effects?

Methodological Answer: Contradictions may arise from tissue-specific lipidomic responses or H/R stress variability. Address this by:

Q. What biochemical pathways link this compound to NLRP3 inflammasome suppression in SCD?

Methodological Answer: this compound inhibits NLRP3 via:

- NF-κB p65 suppression : Reduces priming of inflammasome components.

- Oxidative stress mitigation : Lowers heme-induced ROS, preventing NLRP3 activation.

- Nrf2 modulation : Enhances antioxidant response, indirectly inhibiting NLRP4. Experimental validation requires siRNA knockdowns (e.g., Nrf2 KO models) and time-course studies to establish causality .

Q. How should a clinical trial evaluate this compound’s impact on vascular endothelial dysfunction in SCD patients?

Methodological Answer: Adopt a phase II trial design with:

- PICOT : SCD patients (P); oral this compound (I); placebo (C); endothelial activation markers (O); 12-week duration (T).

- Primary endpoints : Plasma VCAM-1, microvascular blood flow (laser Doppler).

- Secondary endpoints : Frequency of VOCs, hemolysis markers (LDH, haptoglobin). Include stratification by baseline inflammation levels to account for heterogeneity .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in preclinical data?

Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values for outcomes like NLRP3 suppression. For longitudinal data (e.g., organ lipidomics), mixed-effects models can account for repeated measures. Power analysis should inform sample sizes, ensuring detection of ≥30% effect sizes with α=0.05 .

Q. How does this compound’s pharmacokinetic profile influence its therapeutic window in chronic SCD models?

Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in SCD mice:

- Measure plasma 15(S)-HEPE levels via LC-MS at intervals post-administration.

- Correlate exposure levels with NLRP3 inhibition and hemolysis reduction.

- Adjust dosing regimens (e.g., twice daily vs. once daily) to maintain trough concentrations above the EC50 .

Data and Framework Integration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.